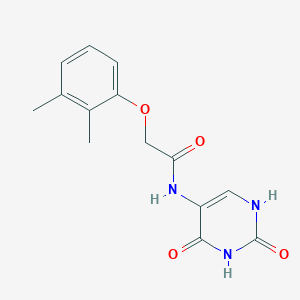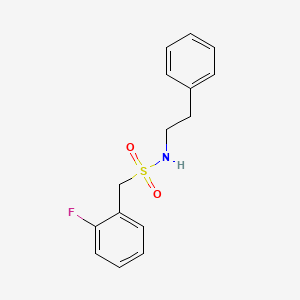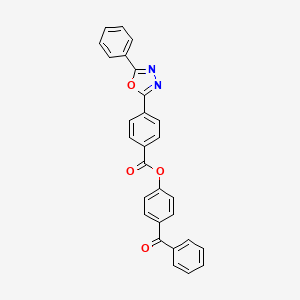![molecular formula C26H17ClN4O3S B4620393 1-(2-chlorobenzyl)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4620393.png)
1-(2-chlorobenzyl)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
The study of complex organic compounds, particularly those containing multiple heterocyclic frameworks like triazoles, thiazoles, and indoles, has been a focal point in the field of medicinal chemistry due to their potential biological activities. These compounds are synthesized through various organic reactions, characterized by different spectroscopic techniques, and their molecular structures are often confirmed using X-ray crystallography.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including ring-opening, cyclization, substitution, and condensation reactions. For instance, Wu et al. (2022) synthesized a compound with structural similarities, employing techniques like density functional theory (DFT) calculations for molecular structure optimization and molecular docking to predict biological interactions (Wu et al., 2022).
Molecular Structure Analysis
The confirmation of the synthesized compounds' structure is crucial, typically achieved through spectroscopic methods (NMR, IR, MS) and X-ray crystallography. DFT calculations aid in understanding the geometric parameters, molecular electrostatic potential, and frontier molecular orbitals, providing insights into the molecular structure and reactivity (Wu et al., 2022).
Chemical Reactions and Properties
The reactivity of these compounds often involves interactions with proteins or enzymes, predicting potential biological activities. Molecular docking studies can suggest favorable interactions, indicating inhibitory or binding capacities with specific biological targets. This is exemplified by the inhibitory activity of a synthesized compound against SHP2 protein, showcasing the potential biological relevance of these molecules (Wu et al., 2022).
Aplicaciones Científicas De Investigación
Pharmacophore-based Design and Biological Evaluation
Researchers have focused on the pharmacophore-based design, synthesis, and biological evaluation of new derivatives, including compounds with similar structures, for potential alpha(1)-adrenoceptor blocking properties. This approach involves modifying existing compounds to fit a three-dimensional pharmacophore model, aiming to explore the influence of different heteroaromatic rings and substituents on biological activity. Such studies contribute to the understanding of structure-activity relationships (SAR) and the development of compounds with improved affinity and selectivity towards targeted receptors (Betti et al., 2002).
Antimicrobial and Antiviral Research
Compounds structurally related to the specified chemical have been designed and synthesized to study their activity against viruses, such as HIV-1 reverse transcriptase. These studies aim to investigate the impact of modifications to the molecule on its biological activity, providing valuable insights into the development of potential antiviral agents (Meleddu et al., 2016).
Synthesis and Characterization for Antimicrobial Evaluation
Research has also been conducted on the synthesis and characterization of novel compounds, including those with structural similarities, for antimicrobial evaluation. These studies involve the creation of a series of derivatives to explore their antimicrobial properties, contributing to the search for new antimicrobial agents with potential applications in treating infections (El‐Kazak & Ibrahim, 2013).
Antioxidant and Antimicrobial Activities
Further research includes the synthesis of derivatives for the evaluation of their antioxidant and antimicrobial activities. These investigations aim to discover compounds with beneficial properties that could contribute to pharmaceutical development, particularly in the context of diseases where oxidative stress plays a role (Saundane & Manjunatha, 2016).
Propiedades
IUPAC Name |
(5Z)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17ClN4O3S/c1-34-20-13-7-4-10-17(20)23-28-26-31(29-23)25(33)22(35-26)21-16-9-3-6-12-19(16)30(24(21)32)14-15-8-2-5-11-18(15)27/h2-13H,14H2,1H3/b22-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJMDQSPXJEZAD-DQRAZIAOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6Cl)SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6Cl)/SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4620329.png)
![methyl 3-(2-fluorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4620362.png)
![ethyl 4-[({2-[(2,4,5-trichlorophenoxy)acetyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4620378.png)
![methyl 4,5-dimethoxy-2-[(methoxycarbonyl)amino]benzoate](/img/structure/B4620379.png)


![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4620403.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4620409.png)
![1-[3-(3-methylphenoxy)propyl]-1H-benzimidazole](/img/structure/B4620412.png)
![methyl 6-ethyl-2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4620420.png)
![(2-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4620425.png)